Equipotent, Sub-100 nM Biochemical Activity Against KDM4 Family Versus the Starting HTS Hit
The target compound (compound 34) exhibits a dramatic improvement in biochemical potency against the KDM4 family compared to the initial high-throughput screening (HTS) hit (compound 12). Optimization of hit 12 led to compound 34, which achieves an IC50 of ≤100 nM in KDM4 family biochemical (RFMS) assays. This represents a significant jump in potency from the weak, micromolar-level activity of the original HTS hit [1].
| Evidence Dimension | Biochemical potency against KDM4 family (RFMS assay) |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM |
| Comparator Or Baseline | HTS hit compound 12; IC50 in the micromolar range (exact value not provided, described as weak) |
| Quantified Difference | ≥10-fold improvement in potency (from micromolar to ≤100 nM) |
| Conditions | In vitro biochemical assay using RapidFire Mass Spectrometry (RFMS) against KDM4 family enzymes. |
Why This Matters
This data demonstrates the successful optimization of a weak screening hit into a potent lead, which is critical for researchers requiring a validated chemical probe with robust on-target biochemical activity.
- [1] Westaway, S. M.; Preston, A. G. S.; Barker, M. D.; et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. *J. Med. Chem.* **2016**, *59* (4), 1357–1369. DOI: 10.1021/acs.jmedchem.5b01537. View Source
